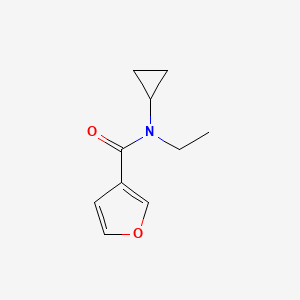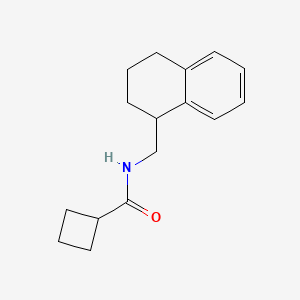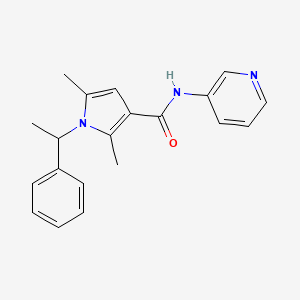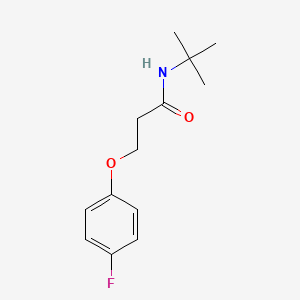
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide, also known as SR9009, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to a class of molecules called Rev-Erb agonists, which can regulate the expression of genes involved in metabolism and circadian rhythm.
科学的研究の応用
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including metabolic disorders, cancer, and neurodegenerative diseases. In animal models, this compound has been shown to improve glucose and lipid metabolism, increase endurance and exercise capacity, and reduce inflammation. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative disease models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
作用機序
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide acts as an agonist of the Rev-Erb nuclear receptors, which are involved in the regulation of various metabolic and circadian rhythm-related genes. By activating these receptors, this compound can increase the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, leading to improved metabolic function. This compound can also regulate the expression of genes involved in inflammation and cell proliferation, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include improved glucose and lipid metabolism, increased endurance and exercise capacity, reduced inflammation, and improved cognitive function. This compound has also been shown to reduce tumor growth and induce cell death in cancer cells.
実験室実験の利点と制限
One advantage of 6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide is its potential to improve metabolic function and exercise capacity in animal models, making it a useful tool for studying metabolic disorders and exercise physiology. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the effects of this compound on human physiology and disease are still largely unknown, making it difficult to extrapolate animal study results to humans.
将来の方向性
Future research on 6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide could focus on its potential applications in metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more potent and selective Rev-Erb agonists could lead to improved therapeutic options for various diseases.
合成法
The synthesis of 6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide involves several steps, starting from the reaction of 4-cyanopyridine with 3-methylcyclohexanone to form 4-(3-methylcyclohexyl)pyridine-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with imidazole to form the desired product, this compound. The purity of the final product can be improved by recrystallization or chromatography.
特性
IUPAC Name |
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-3-2-4-14(9-12)19-16(21)13-5-6-15(18-10-13)20-8-7-17-11-20/h5-8,10-12,14H,2-4,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSSXMFYWYOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)
![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)

![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)



![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
